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molecular formula C12H12N2O3S B8545813 Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate

Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate

Cat. No. B8545813
M. Wt: 264.30 g/mol
InChI Key: CJGYIFIBEIIETN-UHFFFAOYSA-N
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Patent
US08492414B2

Procedure details

To a solution of 5-(4-methoxyphenyl)-[1,3,4]oxathiazol-2-one (0.47 g, 2.24 mmol) in n-dodecane (0.70 ml) was added ethyl cyanoformate (0.90 ml, 8.10 mmol). The resulting reaction mixture was refluxed for 20 h at 150° C. After the completion of the reaction (TLC monitoring), added ice-cold water and extracted with ethyl acetate (3×50 ml). The combined organic layer was dried over Na2SO4, filtered and concentrated under vacuum. The crude residue washed with ether to get the desired product (0.24 g, 40%). MS ES+ (265.08).
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2OC(=O)[S:11][N:10]=2)=[CH:5][CH:4]=1.[C:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])#[N:16]>CCCCCCCCCCCC>[CH2:20]([O:19][C:17]([C:15]1[S:11][N:10]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[N:16]=1)=[O:18])[CH3:21]

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NSC(O1)=O
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(#N)C(=O)OCC
Name
Quantity
0.7 mL
Type
solvent
Smiles
CCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction (TLC monitoring)
ADDITION
Type
ADDITION
Details
added ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
The crude residue washed with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=NS1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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